molecular formula C20H19ClN4O2S B3008194 5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358283-59-6

5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B3008194
CAS RN: 1358283-59-6
M. Wt: 414.91
InChI Key: WWJCNNPMPKNFLU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[4,3-d]pyrimidin-7(6H)-one ring, a furan ring, a thioether, and a chlorobenzyl group. These groups could potentially give the compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of these functional groups. For example, the dihedral angle between the furan and pyridine rings in a similar compound was found to be 73.52(14)° .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the thioether group might be susceptible to oxidation, and the pyrazolo[4,3-d]pyrimidin-7(6H)-one ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazolo[4,3-d]pyrimidin-7(6H)-one ring and the nonpolar chlorobenzyl group could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the target molecules in the system. Unfortunately, without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity .

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-6-(furan-2-ylmethyl)-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-3-25-18-17(13(2)23-25)22-20(28-12-14-6-8-15(21)9-7-14)24(19(18)26)11-16-5-4-10-27-16/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJCNNPMPKNFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

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